molecular formula C18H18N4OS B2988636 (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 2173632-57-8

(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2988636
CAS RN: 2173632-57-8
M. Wt: 338.43
InChI Key: VGJSWTFQODKKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has been shown to be effective against various B-cell malignancies.

Mechanism of Action

(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide binds to the active site of BTK and inhibits its activity, thereby preventing downstream signaling events in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. It has demonstrated potent inhibition of BTK activity, leading to decreased B-cell proliferation and survival. (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has also been shown to enhance the activity of other drugs, such as venetoclax, leading to synergistic effects in killing cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is its high selectivity for BTK, which reduces the risk of off-target effects. Its potency and effectiveness have also been demonstrated in preclinical studies, making it a promising candidate for further research and development. However, one limitation is its potential toxicity at high doses, which requires further investigation.

Future Directions

There are several potential future directions for (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide research. One area of focus could be the development of combination therapies with other drugs, such as venetoclax or rituximab, to enhance its effectiveness. Another area of interest could be the investigation of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, further studies are needed to determine the optimal dosage and dosing schedule for (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, as well as its potential toxicities and side effects.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process has been optimized to achieve high yields and purity, making (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide a viable candidate for further research and development.

Scientific Research Applications

(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Its effectiveness has been demonstrated both as a monotherapy and in combination with other drugs, such as venetoclax and rituximab.

properties

IUPAC Name

(Z)-2-cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c19-13-15(17(23)21-18-20-8-11-24-18)12-14-4-6-16(7-5-14)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2,(H,20,21,23)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJSWTFQODKKGJ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.